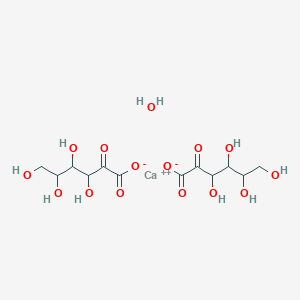
CBZ-D-beta-HoAsp(OtBu)-OH.DCHA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CBZ-D-beta-Hydroxyaspartic acid (tert-butyl ester) -OH.Dicyclohexylamine is a chemical compound that is often used in peptide synthesis. It is a derivative of aspartic acid, which is an amino acid that plays a crucial role in the biosynthesis of proteins. The compound is characterized by the presence of a carbobenzoxy (CBZ) protecting group, a beta-hydroxy group, and a tert-butyl ester group. The dicyclohexylamine (DCHA) component is often used to form a salt with the compound, enhancing its stability and solubility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of CBZ-D-beta-Hydroxyaspartic acid (tert-butyl ester) -OH.Dicyclohexylamine typically involves several steps:
Protection of Aspartic Acid: The amino group of aspartic acid is protected using a carbobenzoxy (CBZ) group. This is usually achieved by reacting aspartic acid with benzyl chloroformate in the presence of a base.
Formation of Beta-Hydroxyaspartic Acid: The beta-hydroxy group is introduced through a hydroxylation reaction. This can be done using various hydroxylating agents under controlled conditions.
Esterification: The carboxyl group of the beta-hydroxyaspartic acid is esterified with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butyl ester.
Formation of Dicyclohexylamine Salt: The final step involves the formation of a salt with dicyclohexylamine. This is typically done by reacting the compound with dicyclohexylamine in an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of CBZ-D-beta-Hydroxyaspartic acid (tert-butyl ester) -OH.Dicyclohexylamine follows similar steps but on a larger scale. The reactions are optimized for yield and purity, and the processes are often automated to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
CBZ-D-beta-Hydroxyaspartic acid (tert-butyl ester) -OH.Dicyclohexylamine can undergo various chemical reactions, including:
Oxidation: The beta-hydroxy group can be oxidized to form a beta-keto group.
Reduction: The compound can be reduced to remove the CBZ protecting group, revealing the free amino group.
Substitution: The tert-butyl ester group can be substituted with other ester groups or converted to a carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation in the presence of a palladium catalyst is often used to remove the CBZ group.
Substitution: Acidic or basic conditions can be used to facilitate ester substitution or hydrolysis.
Major Products
Oxidation: Beta-ketoaspartic acid derivatives.
Reduction: Free amino beta-hydroxyaspartic acid.
Substitution: Various ester derivatives or free carboxylic acid.
Wissenschaftliche Forschungsanwendungen
CBZ-D-beta-Hydroxyaspartic acid (tert-butyl ester) -OH.Dicyclohexylamine has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides, particularly those that require the incorporation of beta-hydroxyaspartic acid residues.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting enzymes or receptors that interact with aspartic acid derivatives.
Biological Studies: It is used in studies involving protein structure and function, as well as enzyme-substrate interactions.
Industrial Applications: The compound is used in the production of various chemicals and materials that require specific amino acid derivatives.
Wirkmechanismus
The mechanism of action of CBZ-D-beta-Hydroxyaspartic acid (tert-butyl ester) -OH.Dicyclohexylamine depends on its specific application:
Peptide Synthesis: The compound acts as a protected amino acid derivative, allowing for the selective incorporation of beta-hydroxyaspartic acid residues into peptides.
Medicinal Chemistry: The compound can interact with specific enzymes or receptors, modulating their activity. The CBZ group protects the amino group during synthesis, while the beta-hydroxy group can participate in hydrogen bonding or other interactions with biological targets.
Biological Studies: The compound can be used to study the role of beta-hydroxyaspartic acid in protein structure and function, as well as its interactions with other biomolecules.
Vergleich Mit ähnlichen Verbindungen
CBZ-D-beta-Hydroxyaspartic acid (tert-butyl ester) -OH.Dicyclohexylamine can be compared with other similar compounds:
CBZ-Aspartic Acid Derivatives: These compounds have similar structures but lack the beta-hydroxy group. They are used in similar applications but may have different reactivity and properties.
Beta-Hydroxyamino Acid Derivatives: These compounds contain beta-hydroxy groups but may have different protecting groups or ester groups. They are used in various synthetic and biological applications.
Dicyclohexylamine Salts: These salts are formed with different amino acid derivatives and are used to enhance the stability and solubility of the compounds.
List of Similar Compounds
- CBZ-Aspartic Acid
- CBZ-Beta-Hydroxyglutamic Acid
- Beta-Hydroxyaspartic Acid Methyl Ester
- Dicyclohexylamine Salt of Beta-Hydroxyglutamic Acid
Eigenschaften
Molekularformel |
C29H46N2O6 |
|---|---|
Molekulargewicht |
518.7 g/mol |
IUPAC-Name |
N-cyclohexylcyclohexanamine;5-[(2-methylpropan-2-yl)oxy]-5-oxo-3-(phenylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C17H23NO6.C12H23N/c1-17(2,3)24-15(21)10-13(9-14(19)20)18-16(22)23-11-12-7-5-4-6-8-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,20);11-13H,1-10H2 |
InChI-Schlüssel |
ISJACSBUIKXXFH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CC(CC(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B12095815.png)

![2-Ethyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine](/img/structure/B12095826.png)
![1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-2-ylmethyl)pyrimidine-2,4-dione](/img/structure/B12095831.png)

![2-[8-[3-(carboxymethyl)-5,6,9,10-tetrahydroxy-1-methyl-3,4-dihydro-1H-benzo[g]isochromen-8-yl]-1-methyl-5,6,9,10-tetraoxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetic acid](/img/structure/B12095842.png)




![Methyl (2R,3S)-2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-(4-nitrophenyl)propanoate](/img/structure/B12095855.png)
![Ethyl 6-bromo-7-fluoro-3-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12095865.png)
